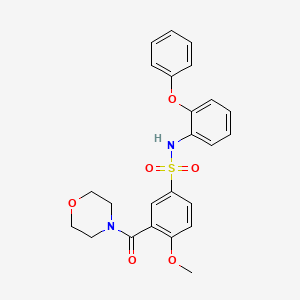![molecular formula C18H22N2O3S B15151263 N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B15151263.png)
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with ethyl and ethylsulfonyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzoic acid and 4-aminobenzamide.
Formation of Intermediate: The 4-ethylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amide Formation: The acid chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the benzamide intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide depends on its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
- N-(4-ethylphenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
- N-(4-ethylphenyl)-4-[(ethylsulfonyl)(ethyl)amino]benzamide
Uniqueness
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzamides
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14-6-10-16(11-7-14)19-18(21)15-8-12-17(13-9-15)20(3)24(22,23)5-2/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
NUDZGRHAVCWVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)


![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

